molecular formula C21H30N2O2 B11354121 N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11354121
M. Wt: 342.5 g/mol
InChI Key: GOBCVVYEKCWZDT-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a dimethylamino group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H30N2O2/c1-14-11-15(2)18-16(3)19(25-17(18)12-14)20(24)22-13-21(23(4)5)9-7-6-8-10-21/h11-12H,6-10,13H2,1-5H3,(H,22,24)

InChI Key

GOBCVVYEKCWZDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC3(CCCCC3)N(C)C)C)C

Origin of Product

United States

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